molecular formula C8H5F3N2OS B1680632 Riluzole CAS No. 1744-22-5

Riluzole

Cat. No.: B1680632
CAS No.: 1744-22-5
M. Wt: 234.20 g/mol
InChI Key: FTALBRSUTCGOEG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Riluzole, a member of the benzothiazole class, is primarily targeted at glutamate receptors . Glutamate is a major excitatory neurotransmitter in the central nervous system (CNS). Overactivation of glutamate receptors can lead to excitotoxicity, a process that damages or kills neurons and is implicated in a variety of neurological disorders .

Mode of Action

It is known to have an inhibitory effect on glutamate release, possibly through inactivation of voltage-dependent sodium channels on glutamatergic nerve terminals . Additionally, it can interfere with intracellular events that follow transmitter binding at excitatory amino acid receptors .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the release of glutamic acid, blocking the excitotoxic effects that can lead to neuronal injury . It also interferes with growth signaling pathways, calcium homeostasis, and glutathione synthesis . Furthermore, it can affect the generation of reactive oxygen species and the integrity of DNA .

Pharmacokinetics

This compound is well-absorbed, with an average absolute oral bioavailability of about 60% . Its pharmacokinetics are susceptible to a high degree of variability due to factors such as presystemic metabolism, polymorphic hepatic metabolism, and extra-hepatic metabolism . A high-fat meal decreases absorption, reducing the area under the curve (AUC) by about 20% and peak blood levels by about 45% . The mean elimination half-life of this compound is 12 hours .

Result of Action

This compound has been shown to be neuroprotective in various in vivo experimental models of neuronal injury involving excitotoxic mechanisms . It has been proven effective as an anti-neoplastic drug in cancers of various tissue origins, including the skin, breast, pancreas, colon, liver, bone, brain, lung, and nasopharynx . It can block cell proliferation and/or induce cell death .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of a high-fat meal can decrease the absorption of the drug . Genetic predisposition or environmental factors can make motor neurons more vulnerable to injury by glutamate . The influence of the P-glycoprotein (P-gp) efflux pump at the blood-brain barrier may cause variable uptake of the drug into the brain .

Biochemical Analysis

Biochemical Properties

Riluzole interacts with several enzymes, proteins, and other biomolecules. Its pharmacological properties include an inhibitory effect on glutamate release (activation of glutamate reuptake), inactivation of voltage-dependent sodium channels, and the ability to interfere with intracellular events that follow transmitter binding at excitatory amino acid receptors .

Cellular Effects

This compound has been shown to block cell proliferation and induce cell death in cancer cells . It interferes with glutamate secretion, growth signaling pathways, Ca2+ homeostasis, glutathione synthesis, reactive oxygen species generation, and integrity of DNA, as well as autophagic and apoptotic pathways .

Molecular Mechanism

This compound preferentially blocks TTX-sensitive sodium channels, which are associated with damaged neurons . It has also been reported to directly inhibit the kainate and NMDA receptors . The drug has also been shown to postsynaptically potentiate GABA A receptors via an allosteric binding site .

Temporal Effects in Laboratory Settings

In a study of Alzheimer’s disease, this compound was found to slow the decline of cerebral glucose metabolism over a period of 6 months . This suggests that this compound may have long-term effects on cellular function in certain contexts.

Dosage Effects in Animal Models

In animal models of Parkinson’s disease, this compound has been shown to counteract toxin-induced degeneration of nigro-striatal neurons . In another study, this compound was administered at a dose of 10 mg/kg orally twice daily, which significantly attenuated locomotor alterations produced by a toxin .

Metabolic Pathways

This compound is extensively metabolized to six major and several minor metabolites, primarily through hepatic metabolism involving cytochrome P450–dependent hydroxylation and glucuronidation .

Transport and Distribution

This compound is well-absorbed, with an average absolute oral bioavailability of about 60% . A high-fat meal decreases absorption, reducing the area under the curve (AUC) by about 20% and peak blood levels by about 45% .

Subcellular Localization

This compound has been shown to cause the translocation of Yes-associated protein (YAP) from the cytoplasm to the nucleus, indicating a role for YAP in apoptosis . This suggests that this compound may influence the subcellular localization of certain proteins, thereby affecting their activity or function.

Chemical Reactions Analysis

Riluzole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

6-(trifluoromethoxy)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5/h1-3H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTALBRSUTCGOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045192
Record name 6-(Trifluoromethoxy)-2-Benzothiazolamine
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Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Riluzole
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Solubility

22.1 [ug/mL] (The mean of the results at pH 7.4), 3.95e-02 g/L
Record name SID855844
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Riluzole
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Mechanism of Action

The mode of action of riluzole is unknown. Its pharmacological properties include the following, some of which may be related to its effect: 1) an inhibitory effect on glutamate release (activation of glutamate reuptake), 2) inactivation of voltage-dependent sodium channels, and 3) ability to interfere with intracellular events that follow transmitter binding at excitatory amino acid receptors.
Record name Riluzole
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CAS No.

1744-22-5
Record name Riluzole
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Record name Riluzole [USAN:USP:INN:BAN]
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Record name riluzole
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Record name 6-(Trifluoromethoxy)-2-Benzothiazolamine
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Record name 2-Benzothiazolamine, 6-(trifluoromethoxy)
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Record name RILUZOLE
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Record name Riluzole
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Melting Point

119 °C
Record name Riluzole
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Record name Riluzole
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A solution of 77 g of bromine in 220 ml of acetic acid is added drop by drop, in a period of one hour, to a solution of 84 g of 4-trifluoromethoxy-aniline and 187 g of potassium thiocyanate in 500 ml of acetic acid. The mixture is stirred overnight at the ambient temperature. The reaction mixture is then poured into 2 liters of water. The resulting mixture is cooled in an icebath and neutralized by addition of ammonia. The insoluble material is separated by filtration, washed with water, then recrystallized in an ethanol-water mixture (50--50). 77 g of 2-amino-6-trifluoromethoxy-benzothiazole, which melts at 119° C., are thus obtained.
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step Two
Name
potassium thiocyanate
Quantity
187 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
2 L
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of 4-trifluoromethoxyaniline (Aldrich, 4.83 g, 30 mmol) in 50 mL of AcOH, was added KSCN (Aldrich, 11.64 g, 120 mmol). After the mixture was stirred for 30 min, a solution of bromine (Aldrich, 1.55 mL, 30 mmol) in 20 mL of AcOH was added over 30 min period, and the resulting reaction mixture was stirred overnight. The mixture was diluted with ice/water, brought to pH 8 with conc. NH4OH. The mixture extracted 3× with EtOAc (300 mL). The organic layers were washed twice with a brine solution (300 mL), dried over Na2SO4 and concentrated. The residue was purified by chromatography (40%-45% EtOAc/Hexanes) to give 6.0 g (85%) of product.
Quantity
4.83 g
Type
reactant
Reaction Step One
Name
KSCN
Quantity
11.64 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
85%

Synthesis routes and methods III

Procedure details

To a mixture of 4-trifluoromethoxyaniline (2.07 mmol) and ammonium thiocyanate (2 mmol) in acetonitrile, is added benzyltrimethylammonium tribromide, at room temperature. The reaction is left to proceed while stirring at room temperature for 24 hours; it is then neutralised with NaHCO3 and extracted with CH2Cl2. The combined organic extracts are washed with H2O, dried over Na2SO4, filtered and then evaporated under vacuum. The crude product is purified by chromatography through silica, eluting with petroleum ether/AcOEt (1:1), and a solid obtained that is recrystallised from hexane/ethyl ether to give 2-amino-6-(trifluoromethoxy)-benzothiazole as pale yellow flakes, with a yield of 80%.
Quantity
2.07 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: While the precise mechanism remains unclear, Riluzole is thought to primarily act by inhibiting the release of glutamate, a neurotransmitter. [] It also shows effects on sodium channels and may enhance glutamate transporter activity. [, ]

ANone: Excessive glutamate can lead to excitotoxicity, a process that damages neurons. By reducing glutamate release, this compound helps protect neurons from this damage. []

ANone: Yes, in vitro studies suggest this compound can also modulate calcium-activated potassium channels, voltage-gated calcium channels, and even voltage-gated potassium channels at varying concentrations. [, ]

ANone: this compound reduces glutamate release pre-synaptically, thereby reducing the activation of post-synaptic glutamate receptors. [] There's also evidence it might decrease the sensitivity of these receptors post-synaptically. []

ANone: this compound has a molecular formula of C8H5F3N2OS and a molecular weight of 234.2 g/mol. [Not explicitly stated in provided abstracts but can be calculated from the chemical name]

ANone: While the provided abstracts don't detail specific spectroscopic data, a study mentions utilizing HPLC with ultraviolet detection at 264 nm for this compound analysis. [] This suggests a significant absorbance peak for the molecule at that wavelength.

ANone: While the provided abstracts don't explicitly detail computational studies, one mentions using Bayesian fitting for estimating this compound clearance from serum drug concentrations. [] This suggests computational modeling is likely employed in pharmacokinetic studies of this compound.

ANone: The provided abstracts primarily focus on this compound itself and don't delve into SAR studies with its analogs or derivatives.

ANone: Research indicates that this compound is susceptible to degradation under alkaline and oxidative conditions. [] Development of stability-indicating HPLC methods is crucial for monitoring its degradation and ensuring pharmaceutical quality.

ANone: this compound exhibits approximately 90% absorption after oral administration, with a bioavailability of 60%. []

ANone: this compound extensively binds to plasma proteins, particularly lipoproteins and albumin. [] It also readily crosses the blood-brain barrier, achieving concentrations in the brain several times higher than in plasma. []

ANone: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2, with CYP1A1 potentially playing a role extrahepatically. [, , ]

ANone: this compound is primarily eliminated through the kidneys, mainly in the form of metabolites. []

ANone: Studies in mice show that high doses of minocycline (170 mg/kg) can significantly increase this compound's concentration in the brain and potentially induce neuromuscular toxicity. [] This interaction might be relevant to clinical trials evaluating their combined use in ALS.

ANone: Researchers have employed various cell-based assays, including cell viability, apoptosis, cell cycle analysis, migration, and invasion assays, to investigate this compound's effects on cancer cells. [, , , ]

ANone: Rodent models of various conditions, including ALS, traumatic brain injury, spinal cord injury, and cancer, have been utilized to investigate the effects of this compound. [, , , , , , , , , ]

ANone: Numerous clinical trials have evaluated this compound, primarily in ALS, but also in conditions like melanoma, traumatic spinal cord injury, obsessive-compulsive disorder, and Huntington's disease. [, , , , , , ]

ANone: The most frequently reported adverse effects of this compound include transient elevations in liver enzymes, asthenia, nausea, vomiting, diarrhea, anorexia, dizziness, vertigo, somnolence, and mouth paresthesia. []

ANone: While less common, serious adverse effects like neutropenia have been reported in a small number of patients taking this compound. []

ANone: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection is a widely employed technique for analyzing this compound in various matrices. [] Additionally, spectrophotometric methods, including first derivative and first derivative ratio spectrophotometry, have been explored for this compound quantification. []

ANone: Validation of analytical methods for this compound often involves assessing parameters such as accuracy, selectivity, sensitivity, and precision. [] These parameters are crucial for ensuring the reliability and reproducibility of analytical results.

ANone: While not a primary focus of the provided abstracts, one study mentions this compound's ability to increase intratumoral CD8+ T cells in a colon cancer mouse model. [] This suggests potential immunomodulatory effects that warrant further investigation.

ANone: Research indicates that this compound is a substrate for P-glycoprotein (P-gp), a transporter protein at the blood-brain barrier. [] This interaction has implications for its brain distribution and potential drug interactions.

ANone: While the provided abstracts don't detail specific induction or inhibition effects, this compound's metabolism by CYP1A2 suggests potential for drug interactions with other CYP1A2 substrates or inhibitors. [, ]

ANone: this compound received FDA approval for the treatment of amyotrophic lateral sclerosis (ALS) in 1995. [, ]

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